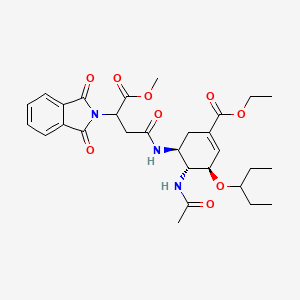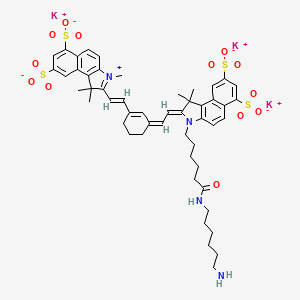
sulfo-Cy7.5 amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfo-Cy7.5 amine is a near-infrared, sulfonated cyanine dye with a rigidized trimethylene chain and a terminal amino group. This compound is structurally similar to indocyanine green dye and possesses an improved quantum yield due to its rigidized structure . This compound is widely used in biolabeling and cell imaging due to its water solubility and near-infrared fluorescence properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfo-Cy7.5 amine is synthesized by introducing sulfonate groups to the cyanine dye structure, which increases its water solubility. The amine functionality of this compound can react with carboxyl groups to form covalent bonds . The synthesis involves the reaction of Cyanine 7.5 with sulfonating agents under controlled conditions to introduce the sulfonate groups .
Industrial Production Methods
In industrial settings, this compound is produced by scaling up the laboratory synthesis methods. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cy7.5 amine undergoes various chemical reactions, including:
Substitution Reactions: The amine group can react with electrophilic groups such as NHS esters and epoxides.
Transamination Reactions: The compound can participate in enzymatic reactions involving transamination.
Common Reagents and Conditions
NHS Esters: Used for conjugation with the amine group to form stable amide bonds.
Epoxides: React with the amine group to form covalent bonds.
Major Products Formed
The major products formed from these reactions are conjugates of this compound with various biomolecules such as proteins and antibodies. These conjugates are used for tracking the location and dynamic changes of biomolecules in biological samples .
Scientific Research Applications
Sulfo-Cy7.5 amine has a wide range of applications in scientific research, including:
Mechanism of Action
Sulfo-Cy7.5 amine exerts its effects through its fluorescent properties. The compound absorbs light at a specific wavelength and emits light at a longer wavelength, allowing it to be used as a fluorescent marker. The amine group of this compound can form covalent bonds with biomolecules, enabling the tracking of their location and dynamic changes in biological samples . The sulfonate groups increase the water solubility of the compound, making it suitable for use in aqueous environments .
Comparison with Similar Compounds
Sulfo-Cy7.5 amine is unique due to its improved quantum yield and water solubility. Similar compounds include:
Indocyanine Green: Structurally similar but with lower quantum yield.
Alexa Fluor 790: Another near-infrared dye with similar fluorescence properties.
DyLight 800: A near-infrared dye used for similar applications.
This compound stands out due to its rigidized structure, which enhances its fluorescence efficiency and stability .
Properties
Molecular Formula |
C51H59K3N4O13S4 |
|---|---|
Molecular Weight |
1181.6 g/mol |
IUPAC Name |
tripotassium;(2Z)-3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethyl-2-[(2Z)-2-[3-[(E)-2-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C51H62N4O13S4.3K/c1-50(2)45(54(5)41-21-19-37-39(48(41)50)29-35(69(57,58)59)31-43(37)71(63,64)65)23-17-33-14-13-15-34(28-33)18-24-46-51(3,4)49-40-30-36(70(60,61)62)32-44(72(66,67)68)38(40)20-22-42(49)55(46)27-12-8-9-16-47(56)53-26-11-7-6-10-25-52;;;/h17-24,28-32H,6-16,25-27,52H2,1-5H3,(H4-,53,56,57,58,59,60,61,62,63,64,65,66,67,68);;;/q;3*+1/p-3 |
InChI Key |
JEEUGINRPZHJMZ-UHFFFAOYSA-K |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C4=C/C(=C\C=C/5\C(C6=C(N5CCCCCC(=O)NCCCCCCN)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)/CCC4)C.[K+].[K+].[K+] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCCCCCCN)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-[[4-[6-[4-[4-(2-Aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-6-oxohexoxy]piperidin-1-yl]methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1-one](/img/structure/B12389749.png)

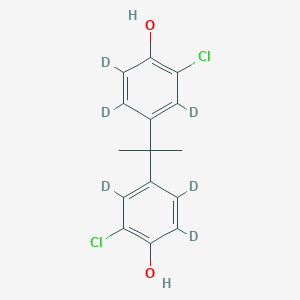
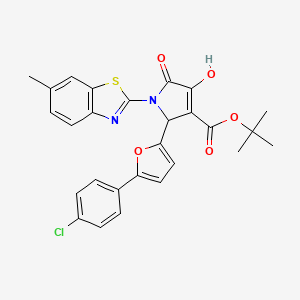
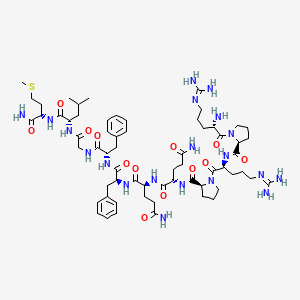
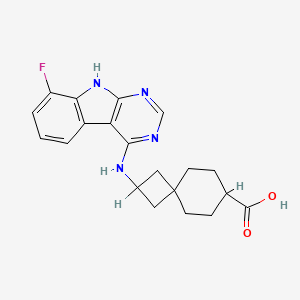
![3-[[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12389766.png)
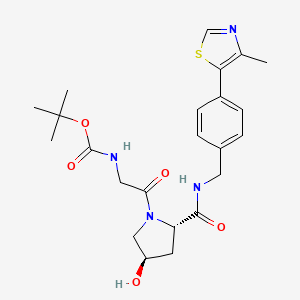
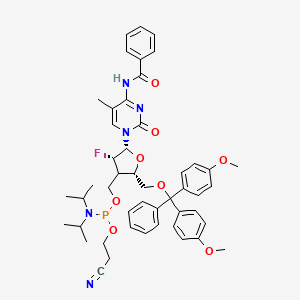
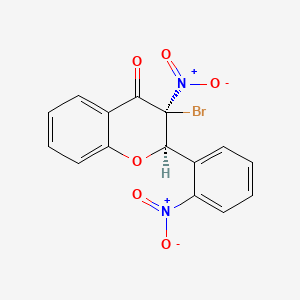
![[(2S,3R)-3-(4-octylphenyl)pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B12389779.png)
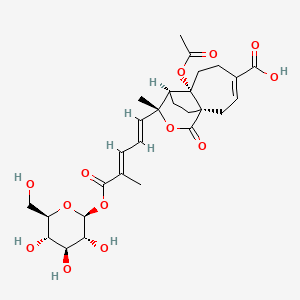
![N-[(1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-N'-1H-indazol-4-ylurea](/img/structure/B12389800.png)
